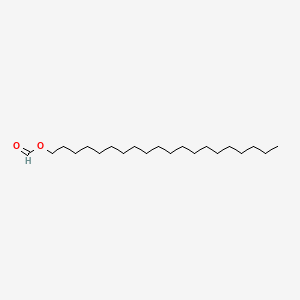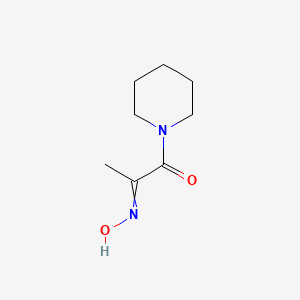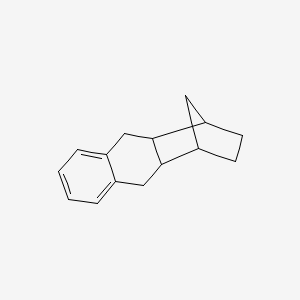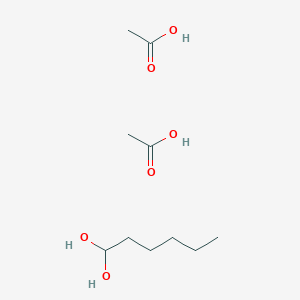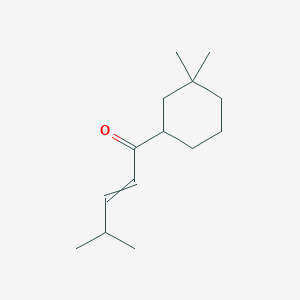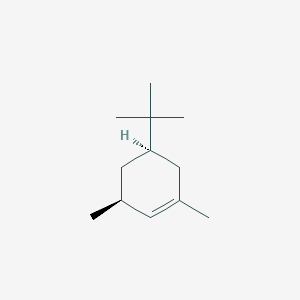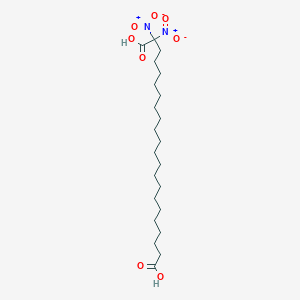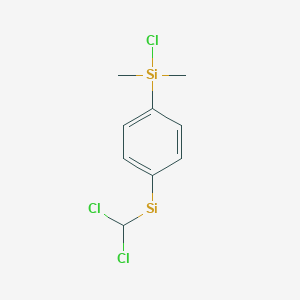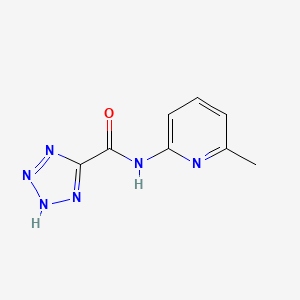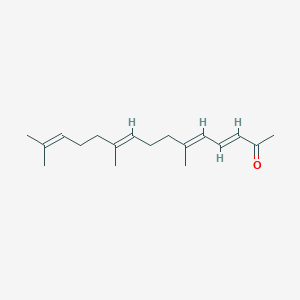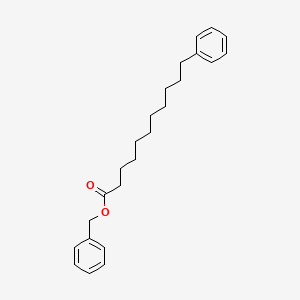
Benzyl 11-phenylundecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 11-phenylundecanoate is an organic compound with the molecular formula C24H32O2. It is an ester formed from benzyl alcohol and 11-phenylundecanoic acid. This compound is known for its unique structure, which includes a long aliphatic chain and aromatic rings, making it a subject of interest in various fields of research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzyl 11-phenylundecanoate can be synthesized through esterification reactions. One common method involves the reaction of benzyl alcohol with 11-phenylundecanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction typically occurs under reflux conditions with the removal of water to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, making it more environmentally friendly and cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl 11-phenylundecanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products:
Oxidation: Benzyl 11-phenylundecanoic acid.
Reduction: Benzyl 11-phenylundecanol.
Substitution: Benzyl 11-bromophenylundecanoate.
Applications De Recherche Scientifique
Benzyl 11-phenylundecanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: The compound is utilized in the study of lipid metabolism and as a substrate in enzymatic reactions.
Medicine: Research explores its potential as a drug delivery agent due to its lipophilic nature.
Industry: It is used in the formulation of fragrances and as a plasticizer in polymer chemistry .
Mécanisme D'action
The mechanism of action of benzyl 11-phenylundecanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release benzyl alcohol and 11-phenylundecanoic acid, which can then participate in further biochemical pathways. The lipophilic nature of the compound allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .
Comparaison Avec Des Composés Similaires
- Benzyl benzoate
- Benzyl cinnamate
- Benzyl salicylate
Comparison: Benzyl 11-phenylundecanoate is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties compared to other benzyl esters. This structural feature enhances its solubility in non-polar solvents and its ability to interact with lipid membranes, making it more versatile in applications related to lipid chemistry and drug delivery .
Propriétés
Numéro CAS |
68141-07-1 |
|---|---|
Formule moléculaire |
C24H32O2 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
benzyl 11-phenylundecanoate |
InChI |
InChI=1S/C24H32O2/c25-24(26-21-23-18-12-8-13-19-23)20-14-6-4-2-1-3-5-9-15-22-16-10-7-11-17-22/h7-8,10-13,16-19H,1-6,9,14-15,20-21H2 |
Clé InChI |
ISTWNOJYTFQNFE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCCCCCCCCCC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


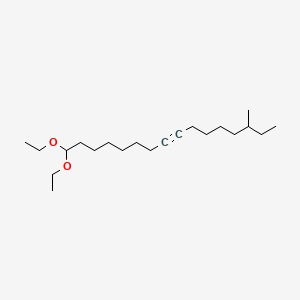
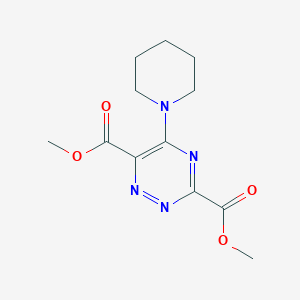
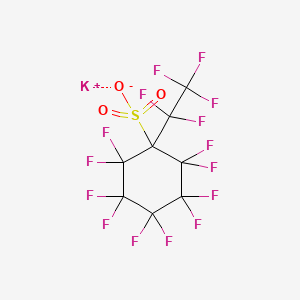
![Magnesium, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14480096.png)
